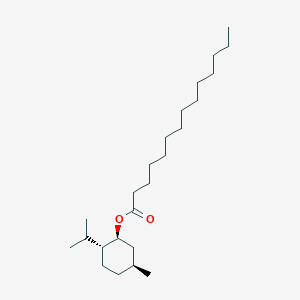

(1S,2R,5S)-(+)-Menthyl Myristate

Description

BenchChem offers high-quality (1S,2R,5S)-(+)-Menthyl Myristate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2R,5S)-(+)-Menthyl Myristate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H46O2 |

|---|---|

Molecular Weight |

366.6 g/mol |

IUPAC Name |

[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] tetradecanoate |

InChI |

InChI=1S/C24H46O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-24(25)26-23-19-21(4)17-18-22(23)20(2)3/h20-23H,5-19H2,1-4H3/t21-,22+,23-/m0/s1 |

InChI Key |

HNZZQYMJJNOJHM-ZRBLBEILSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)O[C@H]1C[C@H](CC[C@@H]1C(C)C)C |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC1CC(CCC1C(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (1S,2R,5S)-(+)-Menthyl Myristate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(1S,2R,5S)-(+)-Menthyl myristate is a chiral ester with potential applications in the pharmaceutical, cosmetic, and flavor industries. Its unique structure, derived from the naturally occurring terpene (+)-menthol and the saturated fatty acid myristic acid, imparts specific physicochemical properties that are of significant interest for formulation science and drug delivery. This guide provides a comprehensive overview of the synthesis, and the known and predicted physicochemical properties of (1S,2R,5S)-(+)-menthyl myristate. Drawing upon established principles of organic chemistry and data from analogous compounds, this document aims to equip researchers with the foundational knowledge required for the effective utilization of this molecule.

Introduction

The esterification of natural products is a well-established strategy for modifying their physicochemical properties, such as lipophilicity, melting point, and volatility, thereby enhancing their suitability for a variety of applications. (1S,2R,5S)-(+)-Menthyl myristate is an ester formed from (+)-menthol, a cyclic monoterpene alcohol known for its cooling sensation and fragrance, and myristic acid, a C14 saturated fatty acid. The resulting molecule combines the chiral backbone of menthol with the long alkyl chain of myristic acid, suggesting its utility as a chiral building block, an emollient with a unique sensory profile, or a lipophilic carrier for active pharmaceutical ingredients (APIs). Understanding the fundamental physicochemical characteristics of this ester is paramount for its successful integration into complex formulations.

Synthesis of (1S,2R,5S)-(+)-Menthyl Myristate

While specific experimental data for the synthesis of (1S,2R,5S)-(+)-menthyl myristate is not extensively reported in readily accessible literature, its synthesis can be reliably achieved through standard esterification methods. Two primary routes are proposed here: chemical esterification and enzymatic catalysis.

Chemical Synthesis: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from alcohols and carboxylic acids, particularly when one of the reagents is sterically hindered, such as the secondary alcohol of menthol.[1] This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid, and a catalyst, such as 4-dimethylaminopyridine (DMAP).

Experimental Protocol: Steglich Esterification

-

Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve myristic acid (1.0 equivalent) and (1S,2R,5S)-(+)-menthol (1.0-1.2 equivalents) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution.

-

Carbodiimide Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the same anhydrous solvent.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with dilute hydrochloric acid (to remove excess DMAP and any remaining DCC), followed by a saturated sodium bicarbonate solution (to remove unreacted myristic acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure (1S,2R,5S)-(+)-menthyl myristate.

-

Caption: Workflow for the synthesis of (1S,2R,5S)-(+)-menthyl myristate via Steglich esterification.

Enzymatic Synthesis

Enzymatic esterification using lipases offers a green and highly selective alternative to chemical methods. Lipases can catalyze esterification under mild reaction conditions, often with high enantioselectivity. The use of a lipase from Candida rugosa has been reported for the esterification of (-)-menthol with myristic acid, achieving good conversion rates.[2][3] A similar approach can be applied for the (+)-enantiomer.

Experimental Protocol: Lipase-Catalyzed Esterification

-

Reaction Setup: In a screw-capped vial, combine (1S,2R,5S)-(+)-menthol (1 equivalent) and myristic acid (1 equivalent) in a non-polar organic solvent such as isooctane or hexane. The use of a solvent-free system is also a possibility.

-

Enzyme Addition: Add a commercial lipase preparation (e.g., from Candida rugosa) to the mixture. The optimal enzyme loading should be determined experimentally.

-

Water Removal: To drive the equilibrium towards ester formation, add molecular sieves to the reaction mixture to sequester the water produced during the reaction.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 35-45 °C) with constant shaking.

-

Reaction Monitoring: Monitor the conversion of the reactants to the ester product over time using GC or HPLC.

-

Enzyme Removal and Product Isolation:

-

Once the reaction has reached the desired conversion, remove the immobilized enzyme by filtration.

-

Evaporate the solvent under reduced pressure.

-

The resulting crude product can be used as is or further purified by chromatography if necessary.

-

Sources

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of Menthyl Myristate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and stereochemistry of menthyl myristate, an ester with significant potential in pharmaceutical and cosmetic applications. The document elucidates the intricate relationship between the chiral menthyl moiety and the lipophilic myristate chain, which dictates the molecule's physicochemical properties and biological interactions. Key topics covered include the stereoisomers of menthyl myristate, conformational analysis, and detailed methodologies for its synthesis and characterization. This guide serves as an essential resource for researchers and professionals engaged in the development of novel drug delivery systems and advanced topical formulations.

Introduction: The Convergence of Chirality and Lipophilicity

Menthyl myristate is a fascinating molecule that marries the well-defined stereochemistry of menthol with the long-chain saturated fatty acid, myristic acid. This union results in a compound with a unique set of properties, making it a subject of interest for applications ranging from topical drug delivery to cosmetics. The menthyl group, derived from menthol, introduces three chiral centers, leading to a rich stereoisomeric landscape. The myristate tail, on the other hand, imparts significant lipophilicity, influencing the molecule's solubility, melting point, and interaction with biological membranes.

The strategic combination of these two components suggests potential applications for menthyl myristate as a chiral auxiliary in asymmetric synthesis or as a functional excipient in drug formulations. The menthol component is a well-documented skin penetration enhancer, a property that could be imparted to myristic acid or other molecules upon esterification. This guide will delve into the fundamental aspects of menthyl myristate's structure and stereochemistry, providing the foundational knowledge necessary for its effective application in research and development.

Molecular Structure and Stereoisomerism

The molecular structure of menthyl myristate consists of a myristoyl group ((CH₃(CH₂)₁₂CO)-) esterified to a menthyl group. The systematic IUPAC name for the most common isomer, derived from naturally occurring (-)-menthol, is (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl tetradecanoate.

The Chiral Core: The Menthyl Group

The menthyl group is a cyclohexane ring with three chiral centers, leading to the possibility of eight stereoisomers (four pairs of enantiomers). The most common and naturally abundant isomer is (-)-menthol, which has the (1R,2S,5R) configuration. In its most stable chair conformation, the three bulky substituents—isopropyl, methyl, and hydroxyl (or in this case, the myristate ester group)—all occupy equatorial positions, minimizing steric strain.

The stereochemistry of the menthyl group is paramount as it dictates the three-dimensional arrangement of the entire menthyl myristate molecule. When myristic acid is esterified with a specific stereoisomer of menthol, a corresponding diastereomer of menthyl myristate is formed. For instance, the reaction of myristic acid with (±)-menthol (a racemic mixture of (+)- and (-)-menthol) will produce a mixture of two diastereomers: ((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl tetradecanoate and ((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl tetradecanoate.

Stereoisomeric relationships of menthol.

The Lipophilic Tail: The Myristate Group

Myristic acid, or tetradecanoic acid, is a saturated fatty acid with a 14-carbon chain. This long alkyl chain is responsible for the high lipophilicity of menthyl myristate. The flexibility of the myristate chain allows it to adopt various conformations, which, in conjunction with the rigid menthyl ring, influences the overall shape and packing of the molecule in different physical states.

Synthesis and Characterization

The synthesis of menthyl myristate is typically achieved through the esterification of myristic acid with menthol. The choice of the menthol stereoisomer is critical in determining the stereochemistry of the final product.

Synthesis Protocol: Fischer-Speier Esterification

A common method for synthesizing menthyl myristate is the Fischer-Speier esterification, which involves reacting myristic acid with menthol in the presence of an acid catalyst.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve myristic acid and a slight excess of the desired menthol isomer in a suitable solvent such as toluene.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the ester product.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, cool the mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

General workflow for the synthesis of menthyl myristate.

Spectroscopic Characterization

The structure and purity of the synthesized menthyl myristate can be confirmed using various spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of menthyl myristate will show characteristic signals for both the menthyl and myristate moieties. The protons of the long alkyl chain of the myristate group will appear as a complex multiplet in the upfield region (around 0.8-1.6 ppm). The methine proton of the menthyl group attached to the ester oxygen will be shifted downfield (typically around 4.5-5.0 ppm) and will appear as a multiplet due to coupling with adjacent protons. The methyl and isopropyl protons of the menthyl group will also have distinct signals.

-

¹³C NMR: The ¹³C NMR spectrum will show a characteristic peak for the carbonyl carbon of the ester group at around 170-175 ppm. The carbons of the menthyl ring and the myristate chain will have distinct chemical shifts that can be assigned based on their chemical environment.

| Assignment | ¹H NMR Chemical Shift (ppm, predicted) | ¹³C NMR Chemical Shift (ppm, predicted) |

| Myristate CH₃ | ~0.88 (t) | ~14.1 |

| Myristate (CH₂)ₙ | ~1.25 (m) | ~22.7 - 31.9 |

| Myristate α-CH₂ | ~2.2-2.3 (t) | ~34.0 |

| Menthyl CH-O | ~4.6-4.8 (m) | ~74.0 |

| Menthyl CH-iPr | ~1.6-1.8 (m) | ~47.0 |

| Menthyl CH-Me | ~0.9-1.1 (m) | ~31.5 |

| Menthyl CH₂ | ~1.0-2.1 (m) | ~20.8, 23.5, 34.2, 40.8 |

| Menthyl Me | ~0.7-0.9 (d) | ~16.5, 22.0 |

| Menthyl iPr-Me | ~0.8-1.0 (d) | ~20.7, 21.0 |

| Ester C=O | - | ~173.0 |

3.2.2. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of menthyl myristate will likely show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns would include the loss of the menthyl group or cleavage at the ester linkage, providing further structural confirmation.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band around 1735-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. Strong C-H stretching bands from the alkyl chains will be observed around 2850-2960 cm⁻¹.

Diastereomeric Resolution and Analysis

When a racemic or diastereomeric mixture of menthol is used in the synthesis, the resulting menthyl myristate will be a mixture of diastereomers. The separation and analysis of these diastereomers are crucial for understanding their individual properties and for applications requiring stereochemical purity.

Chiral Chromatography

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the separation of menthyl ester diastereomers. The choice of the CSP and the mobile phase is critical for achieving good resolution. Polysaccharide-based chiral columns, for example, have been shown to be effective in separating menthyl esters.[1][2]

Experimental Protocol: Chiral HPLC Separation

-

Column: Chiral stationary phase column (e.g., CHIRALPAK® series).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve the best separation.

-

Detection: UV detector, typically at a wavelength where the ester carbonyl group absorbs (around 210-220 nm).

-

Analysis: The retention times of the different diastereomers will vary, allowing for their separation and quantification.

Applications in Drug Development

The unique combination of a chiral, permeation-enhancing moiety and a long-chain fatty acid makes menthyl myristate a promising candidate for various applications in drug development, particularly in topical and transdermal formulations.

Skin Penetration Enhancement

Menthol is a well-established skin penetration enhancer that can reversibly disrupt the stratum corneum, the main barrier to percutaneous absorption.[3] By incorporating the menthyl group, menthyl myristate is hypothesized to retain this penetration-enhancing capability. The long myristate chain can further contribute to its interaction with the lipid bilayers of the skin. This dual-action mechanism could be advantageous for improving the delivery of active pharmaceutical ingredients (APIs) through the skin.

Prodrug and Lipophilic Moiety

Menthyl myristate itself can be considered a prodrug of both menthol and myristic acid, which are released upon enzymatic hydrolysis in the skin. Furthermore, the lipophilic nature of menthyl myristate makes it a suitable vehicle or component in lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), to encapsulate and deliver poorly water-soluble drugs.

Sources

A Senior Application Scientist's Perspective on Methodologies and Interpretation

An In-depth Technical Guide to the Thermodynamic Stability of (1S,2R,5S)-(+)-Menthyl Myristate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of (1S,2R,5S)-(+)-menthyl myristate. While specific experimental data for this ester is not extensively available in public literature, this document, grounded in established principles of thermal analysis and stability testing, offers detailed methodologies for its characterization. As a Senior Application Scientist, the focus is not merely on procedural steps but on the underlying scientific rationale, ensuring a robust and self-validating approach to stability assessment. This guide is intended to empower researchers and drug development professionals to rigorously evaluate the thermal properties and shelf-life of menthyl myristate and analogous compounds, a critical step in ensuring product quality, safety, and efficacy.

Introduction: The Imperative of Thermodynamic Stability

(1S,2R,5S)-(+)-Menthyl myristate is a chiral ester formed from the reaction of (+)-menthol and myristic acid. The unique sensory properties of menthol and the emollient characteristics of myristic acid suggest its potential utility in pharmaceutical, cosmetic, and fragrance applications. In these highly regulated industries, understanding the thermodynamic stability of a compound is paramount. It dictates not only the shelf-life and storage conditions but also influences its performance, safety profile, and compatibility with other ingredients.

Thermodynamic instability can manifest as physical changes, such as polymorphism or phase separation, and chemical degradation, leading to the formation of impurities. For a compound like menthyl myristate, this could translate to a loss of efficacy, altered sensory attributes, and potentially the emergence of irritant or toxic byproducts. Therefore, a thorough investigation of its stability is a non-negotiable aspect of product development. This guide provides the scientific and methodological framework for such an investigation.

Physicochemical Characterization of (1S,2R,5S)-(+)-Menthyl Myristate

A foundational understanding of the individual components of (1S,2R,5S)-(+)-menthyl myristate, namely (+)-menthol and myristic acid, provides a predictive basis for the ester's properties.

(1S,2R,5S)-(+)-Menthol is a cyclic monoterpene alcohol with a well-defined stereochemistry that is crucial to its biological and physical properties. It is a crystalline solid at room temperature with a characteristic minty aroma. The bulky isopropyl and methyl groups, along with the hydroxyl group, are in equatorial positions in the most stable chair conformation, which influences its molecular packing and interactions.[1] Menthol is known for its volatility, and its stability can be influenced by temperature.[2]

Myristic acid , a saturated fatty acid, is a waxy solid with a long aliphatic chain, rendering it non-volatile and thermally stable at moderate temperatures. The esterification with menthol is expected to yield a compound with properties intermediate between its precursors: likely a low-melting solid or a viscous liquid at room temperature, with a significantly lower volatility than menthol itself.

A summary of the key physical properties of the parent molecules is presented in Table 1.

Table 1: Physicochemical Properties of Parent Molecules

| Property | (1S,2R,5S)-(+)-Menthol | Myristic Acid |

| Molecular Formula | C₁₀H₂₀O[2] | C₁₄H₂₈O₂ |

| Molecular Weight | 156.27 g/mol [2] | 228.37 g/mol |

| Appearance | White crystalline solid[1] | White crystalline solid |

| Melting Point | 43-44 °C[3] | 54.4 °C |

| Boiling Point | 214.6 °C[1] | 326.2 °C |

| Solubility | Slightly soluble in water; soluble in ethanol, ether[4] | Insoluble in water; soluble in organic solvents |

The synthesis of (1S,2R,5S)-(+)-menthyl myristate would typically proceed via Fischer esterification or other standard ester synthesis methods. It is critical that the resulting ester is purified to a high degree (>99%) before any stability testing is undertaken, as impurities can significantly affect the results. Techniques such as column chromatography and recrystallization are often employed for purification. The purity should be confirmed using analytical techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Methodologies for Thermodynamic Stability Assessment

A multi-faceted approach is necessary to fully characterize the thermodynamic stability of (1S,2R,5S)-(+)-menthyl myristate. This involves a combination of thermal analysis techniques and long-term stability studies.

Differential Scanning Calorimetry (DSC) for Phase Behavior and Purity

DSC is a powerful technique for identifying melting points, polymorphic transitions, and for purity assessment.[5] It measures the difference in heat flow between a sample and a reference as a function of temperature.

-

Sample Preparation: Accurately weigh 3-5 mg of highly purified (1S,2R,5S)-(+)-menthyl myristate into a hermetically sealed aluminum DSC pan.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) before the analysis.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below its expected melting point (e.g., 0°C).

-

Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature significantly above the melting point (e.g., 100°C).

-

Hold the sample at this temperature for a few minutes to ensure complete melting.

-

Cool the sample at a controlled rate back to the starting temperature.

-

A second heating scan is often performed to investigate the thermal history of the sample.

-

-

Data Analysis: Analyze the resulting thermogram to determine:

-

Melting Point (Tₘ): The peak temperature of the melting endotherm.

-

Enthalpy of Fusion (ΔHբ): The integrated area of the melting peak.

-

Polymorphic Transitions: The presence of any other endothermic or exothermic events before or after the main melting peak. The high heating and cooling rates of Flash DSC can be particularly useful for identifying previously unknown polymorphs.[6]

-

Caption: Workflow for DSC analysis of (1S,2R,5S)-(+)-menthyl myristate.

Thermogravimetric Analysis (TGA) for Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7] This technique is invaluable for determining the onset of thermal decomposition and for assessing the volatility of a compound.

-

Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the sample into a TGA pan (e.g., platinum or ceramic).

-

Instrument Setup:

-

Purge the TGA furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

Calibrate the instrument for mass and temperature.

-

-

Temperature Program:

-

Equilibrate the sample at ambient temperature.

-

Heat the sample at a constant rate (e.g., 10°C/min) to a high temperature (e.g., 500°C) to ensure complete decomposition.

-

-

Data Analysis:

-

Plot the mass loss as a function of temperature.

-

Determine the onset temperature of decomposition (Tₒₙₛₑₜ), often defined as the temperature at which 5% mass loss occurs.

-

The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of mass loss. For fatty acid methyl esters, decomposition often occurs in a single step.[7]

-

Caption: Workflow for TGA of (1S,2R,5S)-(+)-menthyl myristate.

Long-Term and Accelerated Stability Studies

To establish a shelf-life and recommended storage conditions, long-term and accelerated stability studies are essential. These studies are designed to evaluate the physical and chemical stability of the compound over time under various environmental conditions. The International Council for Harmonisation (ICH) provides a robust framework for these studies, which can be adapted for cosmetic ingredients.[8][9]

-

Batch Selection: Use at least one, preferably three, batches of highly purified (1S,2R,5S)-(+)-menthyl myristate.

-

Packaging: Store the samples in containers that are inert and simulate the final intended packaging.

-

Storage Conditions:

-

Testing Intervals:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24 months.[9]

-

Accelerated: 0, 1, 3, 6 months.

-

-

Analytical Methods: At each time point, samples should be analyzed for:

-

Appearance: Color, clarity, and physical state.

-

Odor: Any changes from the initial fragrance profile.

-

Purity and Degradation Products: Using a stability-indicating HPLC or GC method. This method must be validated to separate the parent compound from any potential degradation products.

-

pH (if applicable, in a formulation): To assess for hydrolysis.

-

Caption: Decision-making logic in a stability testing program.

Data Interpretation and Reporting

The data from these studies should be compiled and analyzed to provide a comprehensive picture of the thermodynamic stability of (1S,2R,5S)-(+)-menthyl myristate.

Table 2: Illustrative Data Summary for Thermal Analysis

| Parameter | Result | Interpretation |

| Melting Point (DSC) | e.g., 35-38°C | Indicates the temperature of solid-to-liquid phase transition. A sharp peak suggests high purity. |

| Polymorphism (DSC) | e.g., No additional transitions observed | Suggests the material exists in a single crystalline form under the tested conditions. |

| Onset of Decomposition (TGA) | e.g., > 200°C | The temperature at which significant thermal degradation begins. Fatty acid esters generally show good thermal stability.[12] |

Table 3: Illustrative Data Summary for a 6-Month Accelerated Stability Study

| Time Point (Months) | Appearance | Purity (%) | Degradation Products (%) |

| 0 | Colorless, clear liquid | 99.8 | < 0.1 |

| 1 | No change | 99.7 | 0.15 |

| 3 | No change | 99.5 | 0.3 |

| 6 | No change | 99.1 | 0.7 |

The results from the accelerated study can be used to predict the long-term stability. A common rule of thumb is that for every 10°C increase in temperature, the rate of chemical reaction doubles.[13] Therefore, 3 months at 40°C can be roughly equivalent to 24 months at room temperature. However, this should always be confirmed with long-term data.

Conclusion

The thermodynamic stability of (1S,2R,5S)-(+)-menthyl myristate is a critical attribute that must be thoroughly evaluated to ensure its suitability for use in pharmaceutical, cosmetic, or other applications. This guide has provided a detailed, scientifically grounded framework for such an evaluation. By employing a combination of thermal analysis techniques (DSC and TGA) and systematic long-term and accelerated stability studies, researchers can gain a comprehensive understanding of the compound's phase behavior, thermal decomposition profile, and shelf-life. The emphasis on robust experimental design, proper instrument calibration, and careful data interpretation will ensure the generation of reliable and defensible stability data, which is essential for regulatory compliance and successful product development.

References

- Uyar, T., et al. (2009a). Electrospun polymeric nanofibers encapsulating menthol/cyclodextrin-inclusion complex. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 63(3-4), 263-270.

-

Intertek. (n.d.). Cosmetic Stability Testing. Retrieved from [Link]

-

Taobe Consulting. (2022, April 21). Stability Testing Cosmetics. Retrieved from [Link]

-

Testing Laboratory. (n.d.). Accelerated Stability Testing with ICH Guidelines for Cosmetics. Retrieved from [Link]

-

Cosmetic Info. (n.d.). Stability Testing of Cosmetics. Retrieved from [Link]

-

AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

-

MakingCosmetics. (n.d.). Stability Testing of Cosmetics. Retrieved from [Link]

-

Scentspiracy. (n.d.). Menthol (2216-51-5)– Fresh Cooling Mint Profile – Fragrance Ingredient. Retrieved from [Link]

-

GMP Navigator. (n.d.). The International Pharmaceutical Excipients Council - Excipient Stability Guide. Retrieved from [Link]

-

Wikipedia. (n.d.). Menthol. Retrieved from [Link]

-

MDPI. (2020, March 2). Thermal Triggered Release of Menthol from Different Carriers: A Comparative Study. Retrieved from [Link]

-

PubChem. (n.d.). (+)-Menthol. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structure and atom numbering of (1S, 2R, 5S)-(+)-menthol.... Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 10 - ICH. Retrieved from [Link]

-

ResearchGate. (n.d.). Summary of TGA data obtained for the four methyl esters. Retrieved from [Link]

-

Science of Cooking. (n.d.). Menthol Molecule - Chemical and Physical Properties. Retrieved from [Link]

-

Bionity.com. (n.d.). Menthol. Retrieved from [Link]

-

CleanRoomMates. (2026, January 17). Stability Studies in Pharmaceuticals ICH Guidelines. Retrieved from [Link]

-

PMC. (2022, October 28). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves showing weight percent as a.... Retrieved from [Link]

-

Taylor & Francis. (2016, August 11). Crystallization behavior of fatty acid methyl esters and biodiesel based on differential scanning calorimetry and thermodynamic model. Retrieved from [Link]

-

METTLER TOLEDO. (n.d.). Detection of Previously Unknown Menthol Polymorphs by Flash DSC. Retrieved from [Link]

-

MDPI. (2019, January 10). Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. Retrieved from [Link]

-

ProQuest. (2009, June 26). A Comprehensive Evaluation of the Melting Points of Fatty Acids and Esters Determined by Differential Scanning Calorimetry. Retrieved from [Link]

-

ResearchGate. (n.d.). Differential scanning calorimetry (DSC) melting (heating) scans of soybean oil-fatty acid methyl esters (SME), Dimodan OK, monoolein, and monostearin. Retrieved from [Link]

-

ResearchGate. (n.d.). Differential scanning calorimetry (DSC) melting and cooling curves for pure methyl palmitate (MeC16). Retrieved from [Link]

Sources

- 1. Menthol - Wikipedia [en.wikipedia.org]

- 2. Menthol (2216-51-5)– Fresh Cooling Mint Profile – Fragrance Ingredient — Scentspiracy [scentspiracy.com]

- 3. D-薄荷醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Menthol Molecule - Chemical and Physical Properties [scienceofcooking.com]

- 5. A Comprehensive Evaluation of the Melting Points of Fatty Acids and Esters Determined by Differential Scanning Calorimetry - ProQuest [proquest.com]

- 6. tandfonline.com [tandfonline.com]

- 7. benchchem.com [benchchem.com]

- 8. testinglab.com [testinglab.com]

- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 10. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. makingcosmetics.com [makingcosmetics.com]

- 12. mdpi.com [mdpi.com]

- 13. Stability Testing Cosmetics I Taobe Consulting [taobe.consulting]

Thermodynamic and Empirical Solubility Profiling of Menthyl Myristate in Organic Solvents

A Technical Whitepaper for Formulation Scientists and Drug Development Professionals

Executive Summary

Menthyl myristate (

Physicochemical Profiling & Thermodynamic Causality

As formulation scientists, we must approach solubility not merely as a static physical property, but as a dynamic equilibrium governed by intermolecular forces. The solubility of menthyl myristate is dictated by its high partition coefficient (estimated LogP ≈ 8.5) and structural properties that highlight its highly lipophilic nature[3]. Its solvation capacity can be mapped using Hansen Solubility Parameters (HSP):

-

Dispersion Forces (

): The dominant force. The extensive hydrocarbon backbone of the myristate moiety and the cyclohexane ring of the menthyl group create massive London dispersion interactions. Solvents with high -

Polar Forces (

): Minimal. The only polar region is the sterically hindered ester carbonyl. While it can participate in weak dipole-dipole interactions, the surrounding bulky aliphatic groups shield it, reducing the efficacy of highly polar solvents. -

Hydrogen Bonding (

): Negligible. Lacking hydroxyl (-OH) or amine (-NH) donors, menthyl myristate cannot disrupt the strong hydrogen-bond networks of protic solvents like water or lower alcohols without a massive entropic penalty (cavity formation energy).

Quantitative Solubility Profile in Organic Solvents

The table below summarizes the solubility profile of menthyl myristate across a polarity gradient. The data reflects the thermodynamic causality of solvent-solute interactions.

| Organic Solvent | Dielectric Constant (ε) | Solvation Capacity (Estimated mg/mL at 25°C) | Solvation Mechanism & Causality |

| n-Hexane | 1.89 | > 500 (Freely Soluble) | Dominant Dispersion: Identical non-polar nature allows for barrierless cavity formation and ideal entropy of mixing. |

| Chloroform | 4.81 | > 500 (Freely Soluble) | Dipole Alignment: High dispersion forces coupled with moderate dipole interactions targeting the ester carbonyl. |

| Ethyl Acetate | 6.02 | > 250 (Soluble) | Ester-Ester Affinity: Favorable structural homology and moderate polarity facilitate strong solute-solvent interactions. |

| Absolute Ethanol | 24.50 | 50 - 100 (Sparingly Soluble) | H-Bond Resistance: Solvation is limited by the energy required to break the solvent's strong internal hydrogen-bonding network. |

| DMSO | 46.70 | < 10 (Slightly Soluble) | Self-Association Exclusion: High polarity and strong solvent self-association physically exclude the lipophilic solute. |

| Water (Ref) | 80.10 | < 0.01 (Insoluble) | Hydrophobic Effect: Absolute inability to disrupt the aqueous hydrogen-bond lattice; extreme thermodynamic penalty. |

Self-Validating Isothermal Equilibration Protocol

Standard shake-flask methodologies for determining the solubility of lipophilic esters are notoriously prone to systemic errors, primarily due to solvent evaporation, incomplete phase separation, or hydrophobic adsorption onto filtration media. To guarantee scientific integrity, I have designed the following self-validating protocol . By integrating a mass balance check and a spike-recovery phase, the system inherently validates its own accuracy.

Step-by-Step Methodology

Phase 1: Solvent Selection & Saturation

-

Action: Add an excess amount of menthyl myristate (e.g., 2.0 g) to 5.0 mL of the target organic solvent inside a 10 mL hermetically sealed, PTFE-lined amber borosilicate vial.

-

Causality: The PTFE liner prevents the extraction of plasticizers by aggressive organic solvents (like chloroform), which would otherwise contaminate the chromatographic baseline and skew quantification.

Phase 2: Isothermal Equilibration

-

Action: Submerge the vial in a thermostatic shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 150 rpm for 48 hours.

-

Causality: 48 hours ensures the system transitions from kinetic dissolution to true thermodynamic equilibrium, neutralizing variables related to particle size or surface area.

Phase 3: Phase Separation

-

Action: Transfer the suspension to a centrifuge tube and spin at 10,000 × g for 15 minutes at exactly 25.0 °C. Aspirate the supernatant using a glass syringe equipped with a 0.22 µm PTFE filter.

-

Causality: Centrifugation prevents the temperature fluctuations and equilibrium disruptions typical of vacuum filtration. PTFE is mandatory; using standard nylon or cellulose filters will result in the hydrophobic adsorption of menthyl myristate, falsely lowering the calculated solubility.

Phase 4: Quantitative Analysis via GC-FID

-

Action: Dilute a precise aliquot of the filtered supernatant with a volatile internal standard (IS) solution (e.g., methyl pentadecanoate in hexane). Inject into a Gas Chromatograph with a Flame Ionization Detector (GC-FID).

-

Causality: GC-FID is the gold standard for volatile/semi-volatile lipids. The internal standard dynamically corrects for any minor solvent evaporation that occurs during sample handling.

Phase 5: The Self-Validation Loop (Spike-Recovery)

-

Action: Take a secondary aliquot of the previously quantified supernatant. Spike it with a known, precise mass of pure menthyl myristate. Re-analyze via GC-FID.

-

Causality: If the calculated recovery falls outside the 98.0% - 102.0% range, it immediately flags matrix effects, signal suppression, or detector saturation, prompting a recalibration. This makes the protocol a closed, self-verifying loop.

Workflow Visualization

Self-Validating Isothermal Equilibration Workflow for Solubility Determination.

Applications in Formulation & Drug Development

Understanding this solubility profile is non-negotiable for advanced drug delivery. Because menthyl myristate is freely soluble in non-polar phases but insoluble in water, it acts as an exceptional lipophilic excipient in lipid nanoparticles (LNPs) and microemulsions. When formulated in transdermal patches, its high dispersion forces allow it to temporarily fluidize the stratum corneum's lipid bilayer, drastically enhancing the permeation of co-administered Active Pharmaceutical Ingredients (APIs) without causing aqueous instability in the patch matrix.

References[3] dl-Menthyl Myristate | 29066-37-3 Properties. Sigma-Aldrich. https://www.sigmaaldrich.com/US/en/product/aablocks/aabh9b412221[2] XXL-Molecular Rotatory Power in Normal Homologous Series. Royal Society of Chemistry. https://pubs.rsc.org/en/content/articlelanding/1912/CT/CT9120100137[1] Oils and fats contents of medicinal plants, as natural ingredients for many therapeutic purposes- A review. ResearchGate. https://www.researchgate.net/publication/343105421_Oils_and_fats_contents_of_medicinal_plants_as_natural_ingredients_for_many_therapeutic_purposes-_A_review

Sources

- 1. researchgate.net [researchgate.net]

- 2. XXI.—Molecular rotatory power in normal homologous series. Part I. Optically active derivatives of the higher aliphatic alcohols and acids - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 3. dl-Menthyl Myristate | 29066-37-3 [sigmaaldrich.com]

The Stereochemical Imperative: A Technical Guide to the Synthesis, Resolution, and Pharmacological Application of (+)-Menthol Fatty Acid Esters

Executive Summary

While (-)-menthol (L-menthol) dominates commercial applications due to its natural abundance and cooling properties, its unnatural enantiomer, (+)-menthol (D-menthol), and its corresponding fatty acid esters represent a highly specialized domain in synthetic chemistry and pharmacology. (+)-Menthol fatty acid esters serve as critical intermediates in the kinetic resolution of racemic menthol and offer a unique stereochemical space for the development of prodrugs and transdermal permeation enhancers. This whitepaper provides a comprehensive analysis of the biocatalytic causality behind their synthesis, self-validating protocols for their isolation, and their evolving role in advanced drug delivery systems.

Stereochemical Dynamics: The Biochemical Divergence

The synthesis and isolation of (+)-menthol fatty acid esters rely heavily on the inherent chirality of biological catalysts. When a racemic mixture of DL-menthol is subjected to esterification with a fatty acid (e.g., oleic acid) using a lipase, the enzyme exhibits profound stereoselectivity.

The Causality of Kinetic Resolution: The active site of lipases, such as those derived from Candida rugosa or Burkholderia cepacia, contains a catalytic triad situated within a hydrophobic binding pocket. The spatial arrangement of this pocket perfectly accommodates the stereocenter of (-)-menthol, allowing for rapid nucleophilic attack and the formation of a tetrahedral intermediate. Conversely, (+)-menthol experiences severe steric hindrance within this same pocket. This structural clash prevents the catalytic serine residue from efficiently interacting with the (+)-enantiomer.

As a direct consequence of this steric causality, the esterification extent for L-menthol can reach 87.0% within 32 hours under solvent-free conditions, while D-menthol conversion stalls at a mere 5.2%[1]. This stark kinetic divergence allows chemists to utilize enzymatic hydrolysis or esterification to selectively target the (-)-enantiomer, leaving the (+)-menthyl fatty acid ester intact for subsequent isolation[2].

Pharmacological Applications: Prodrugs and Transdermal Permeation

Beyond their role as synthetic intermediates, menthol fatty acid esters are potent pharmacological tools. The esterification of active pharmaceutical ingredients (APIs) with menthol significantly alters their physicochemical properties, leveraging the lipophilicity of the menthyl moiety.

-

Prodrug Strategy & Bioavailability: Esterification is a proven strategy to mask hydrophilic functional groups. For instance, the esterification of the anti-inflammatory drug indomethacin to form a menthol ester acts as a prodrug that hydrolyzes in vivo, providing sustained localized release while reducing gastrointestinal toxicity[3]. Similarly, in the development of the mGlu2/3 receptor agonist MGS0008, conjugation into a menthol-ester prodrug (MGS0274) yielded a 15-fold increase in oral bioavailability due to optimized lipophilicity and favorable conversion rates by liver carboxylesterases[4]. While L-menthol is frequently utilized, substituting it with (+)-menthol allows researchers to fine-tune the enzymatic cleavage rate, as human esterases exhibit differential stereoselectivity.

-

Transdermal Permeation Enhancement: Menthol and its esterified prodrug derivatives exhibit exceptional in vitro permeability. In silico and biomimetic artificial membrane (BAM) studies confirm that menthol prodrugs passively permeate lipid membranes via a flip-flop movement, often exhibiting higher apparent permeability (

) than their parent compounds[5]. The specific orientation of the (+)-menthyl moiety can uniquely disrupt the highly ordered lipid bilayers of the stratum corneum, facilitating enhanced transdermal drug delivery[6].

Mandatory Visualization: Biocatalytic Workflow

Biocatalytic kinetic resolution workflow for (+)-menthyl fatty acid esters.

Self-Validating Protocol: Enzymatic Resolution of (+)-Menthyl Oleate

A robust protocol must be a self-validating system. The following workflow ensures that the kinetic resolution of DL-menthyl oleate is halted at the exact thermodynamic optimum (50% conversion) to maximize the enantiomeric excess (ee) of the target (+)-menthyl ester.

Step 1: Substrate Emulsification

-

Action: Disperse 100 mM of DL-menthyl oleate in a biphasic system consisting of 0.1 M phosphate buffer (pH 7.0) and 15% (v/v) dimethyl sulfoxide (DMSO).

-

Causality: The DMSO acts as a co-solvent to enhance the solubility of the highly hydrophobic fatty acid ester without denaturing the biocatalyst, thereby increasing the interfacial surface area for the enzyme[2].

Step 2: Biocatalytic Initiation

-

Action: Introduce 50 mg/mL of immobilized Burkholderia cepacia lipase. Maintain the reaction at 37°C under continuous orbital shaking (200 rpm).

Step 3: Self-Validating Kinetic Monitoring (Critical Step)

-

Action: Continuously monitor the reaction using a pH stat. As the (-)-menthyl oleate is hydrolyzed, free oleic acid is released, lowering the pH. Titrate automatically with 0.1 M NaOH to maintain pH 7.0.

-

Validation Checkpoint: Halt the reaction strictly when the volume of NaOH consumed equates to exactly 50% conversion of the initial substrate molarity. Allowing the reaction to proceed further will result in the slow, non-specific hydrolysis of the (+)-menthyl ester, destroying the enantiomeric purity[7].

Step 4: Extraction and Chiral GC Validation

-

Action: Quench the reaction by filtering out the immobilized enzyme. Extract the organic phase using hexane.

-

Validation Checkpoint: Analyze the hexane extract via Chiral Gas Chromatography (e.g., using an HP-5 or dedicated cyclodextrin-based chiral column)[8]. Confirm the presence of (-)-menthol and unreacted (+)-menthyl oleate. Proceed only if the ee of the (+)-ester is >95%.

Step 5: Chromatographic Separation

-

Action: Separate the (+)-menthyl oleate from the hydrolyzed (-)-menthol using silica gel column chromatography with a hexane:ethyl acetate mobile phase.

Quantitative Data Summaries

Table 1: Enantioselective Biocatalysis Parameters for Menthol Esters

| Enzyme Source | Racemic Substrate | Preferred Enantiomer | Conversion Rate | Enantiomeric Excess (ee) |

| Candida rugosa Lipase | DL-Menthol + Oleic Acid | (-)-Menthol | 87.0% (L), 5.2% (D) | High (Kinetic Divergence) |

| Burkholderia cepacia | DL-Menthyl Benzoate | (-)-Menthyl Benzoate | 48–50% | >96% |

| Menthyl Lactate Esterase | DL-Menthyl Lactate | (-)-Menthyl Lactate | 23% | 95.4% |

Table 2: Pharmacokinetic Enhancements via Menthol Esterification

| Parent Compound | Esterification Moiety | Primary Pharmacological Benefit | Key Metric / Outcome |

| Indomethacin | Menthol Ester | Reduced GI toxicity, enhanced skin penetration | Sustained localized API release |

| MGS0008 | Menthol Ester | Improved oral bioavailability of hydrophilic API | 15-fold increase in bioavailability |

| Antiparasitic Agents | Menthol Carbonates/Esters | Increased membrane permeability | High |

Conclusion

The synthesis and application of (+)-menthol fatty acid esters underscore the critical importance of stereochemistry in modern chemical engineering and drug design. By exploiting the steric hindrance inherent to the (+)-menthyl configuration, researchers can achieve highly efficient biocatalytic resolutions. Furthermore, translating these stereochemical properties into prodrug development offers a highly tunable platform for overcoming pharmacokinetic barriers, such as poor oral bioavailability and limited transdermal permeation.

References

- Synthesis of (-)-menthol fatty acid esters in and from (-)-menthol and fatty acids – novel concept for lipase catalyzed esterification based on eutectic solvents.

- Buy Indomethacin 1-Menthol ester | 193603-94-0 - Smolecule. smolecule.com.

- DE2537339A1 - Stereoselective menthyl lactate esterase - for prepn. of L:menthol from DL ...

- Enantiomeric analysis of (+)-menthol and (-)-menthol by fluorogenic derivatization and liquid chromatography.

- Enantioselective Hydrolysis of D,L-Menthyl Benzoate to L-(-)-Menthol by Recombinant Candida rugosa Lipase LIP1.

- Time course of esterification of DL-menthol with oleic acid using Candida rugosa lipase.

- Preformulation Studies of Novel Menthol Prodrugs with Antiparasitic Activity: Chemical Stability, In Silico, and In Vitro Permeability Assays.

- Preformulation Studies of Novel Menthol Prodrugs with Antiparasitic Activity: Chemical Stability, In Silico, and In Vitro Permeability Assays. mdpi.com.

- Discovery of MGS0274, an ester prodrug of a metabotropic glutamate receptor 2/3 agonist with improved oral bioavailability. nih.gov.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Buy Indomethacin 1-Menthol ester | 193603-94-0 [smolecule.com]

- 4. Discovery of MGS0274, an ester prodrug of a metabotropic glutamate receptor 2/3 agonist with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. DE2537339A1 - Stereoselective menthyl lactate esterase - for prepn. of L:menthol from DL:menthyl lactate - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Phase Transition Phenomena in Menthyl Myristate Derivatives: A Framework for Characterization and Analysis

An In-depth Technical Guide:

Abstract

Menthyl myristate and its derivatives represent a compelling class of chiral molecules with significant potential in advanced materials, particularly as components of thermotropic liquid crystals and phase-change materials. The precise temperatures at which these compounds transition between solid, liquid crystal, and isotropic liquid phases are critical parameters that dictate their functionality. This technical guide provides researchers, chemists, and drug development professionals with a comprehensive framework for understanding, measuring, and interpreting the phase transition temperatures of these materials. We will delve into the causal relationship between molecular structure and thermal behavior, present validated experimental workflows for differential scanning calorimetry (DSC) and polarized light microscopy (PLM), and offer a structured approach to data analysis and interpretation.

Introduction: The Significance of Chiral Esters

Menthyl myristate, the ester of (-)-menthol and myristic acid, is a molecule of interest due to its inherent chirality, derived from the menthol moiety. This chirality is a crucial prerequisite for the formation of cholesteric liquid crystals (also known as chiral nematic phases), which exhibit unique optical properties such as selective light reflection.[1][2] These properties are harnessed in applications ranging from liquid crystal displays (LCDs) to smart paints and sensors.[2]

Derivatization of the parent molecule—by altering the fatty acid chain length, introducing unsaturation, or modifying the menthyl group—provides a powerful tool to tune the material's physical properties. The primary goal of such molecular engineering is often to control the phase transition temperatures: the melting point (Solid → Liquid/Liquid Crystal), the clearing point (Liquid Crystal → Isotropic Liquid), and the temperatures of any intermediate mesophase transitions. Understanding how to precisely characterize these transitions is fundamental to rational material design.

The Nexus of Molecular Structure and Thermal Behavior

The phase behavior of a molecule is a macroscopic manifestation of its microscopic interactions. For menthyl myristate derivatives, the transition temperatures are governed by a delicate balance of intermolecular forces and molecular geometry.

-

Van der Waals Forces and Chain Length: The myristate alkyl chain is a primary contributor to van der Waals interactions. Lengthening this chain (e.g., to palmitate or stearate) increases the surface area for these interactions, generally leading to stronger molecular packing and, consequently, higher melting and clearing points. Conversely, shortening the chain (e.g., to laurate) would be expected to lower these temperatures.[3]

-

Steric Hindrance and Chirality: The bulky, non-planar menthyl group introduces significant steric hindrance. This disruption of efficient crystal lattice packing can lower the melting point compared to a non-chiral analogue. However, its chiral nature is the driving force for the helical superstructure of the cholesteric phase.[4][5]

-

Polarity and Functional Groups: The ester linkage introduces a polar region in an otherwise non-polar molecule. Modifications that add further polar groups (e.g., hydroxyl, cyano) can introduce stronger dipole-dipole interactions, significantly altering mesophase stability and type.

The logical relationship between these structural modifications and the resulting thermal properties can be visualized as a decision-making framework for the materials scientist.

Caption: Structure-Property Relationship Diagram.

Core Experimental Methodologies

A dual-technique approach is essential for the unambiguous characterization of phase transitions. DSC provides quantitative thermodynamic data, while PLM offers qualitative visual confirmation of the phase identity.

Differential Scanning Calorimetry (DSC)

Principle of Operation: DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[6] When the sample undergoes a phase transition, it absorbs (endothermic) or releases (exothermic) heat, resulting in a detectable peak in the DSC thermogram.[7]

-

Solid-to-Liquid Crystal/Liquid (Melting): This is an endothermic process, appearing as a peak on the heating curve.

-

Liquid Crystal-to-Isotropic Liquid (Clearing): This is also an endothermic transition, often with a smaller enthalpy than melting.[6]

-

Isotropic Liquid-to-Liquid Crystal/Solid (Crystallization): This is an exothermic process, observed as a peak on the cooling curve.

Polarized Light Microscopy (PLM)

Principle of Operation: PLM utilizes polarized light to investigate materials with anisotropic optical properties, such as liquid crystals.[8] Anisotropic materials are birefringent, meaning they split a beam of light into two rays that travel at different velocities.[9] When placed between two crossed polarizers, these materials rotate the plane of polarized light, allowing some light to pass through the second polarizer (the analyzer) and making the material appear bright against a dark background.[10][11]

Each liquid crystal mesophase possesses a unique molecular arrangement, which gives rise to characteristic optical textures under a polarizing microscope.[12] The observation of these textures upon heating and cooling a sample on a hot stage is the gold standard for phase identification.

A Validated Workflow for Characterization

Sources

- 1. Cholesteric liquid crystal - Wikipedia [en.wikipedia.org]

- 2. presschem.com [presschem.com]

- 3. thescipub.com [thescipub.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. cskscientificpress.com [cskscientificpress.com]

- 8. Polarized Light Microscopy | Nikon’s MicroscopyU [microscopyu.com]

- 9. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemicke-listy.cz [chemicke-listy.cz]

- 12. bhu.ac.in [bhu.ac.in]

The Chiral Lipid Interface: Physicochemical and Phase-Induction Properties of (1S,2R,5S)-(+)-Menthyl Myristate

[1][2][3][4]

Executive Summary

This technical guide provides a comprehensive analysis of (1S,2R,5S)-(+)-menthyl myristate , a chiral ester synthesized from non-natural (+)-menthol and myristic acid.[1][2][3] Unlike its naturally occurring enantiomer, this compound serves as a distinct probe for chiral recognition in lipophilic environments and a specialized dopant in liquid crystalline systems.[3] This document details the stereochemical architecture, high-fidelity synthesis protocols, and the thermodynamic mechanisms governing its utility in chiral nematic phase induction and transdermal permeation enhancement.[3]

Molecular Architecture & Stereochemistry[4]

The functional efficacy of (1S,2R,5S)-(+)-menthyl myristate is dictated by the rigid conformation of its cyclohexane ring.[2][3]

Conformation and Stability

The (1S,2R,5S) configuration corresponds to the enantiomer of natural (-)-menthol.[2][3] In its lowest energy state, the cyclohexane ring adopts a chair conformation where all three bulky substituents are in the equatorial position:

-

C1: The myristoyl ester group (equatorial).[2]

-

C2: The isopropyl group (equatorial).[2]

-

C5: The methyl group (equatorial).[2]

This "all-equatorial" arrangement confers exceptional thermodynamic stability compared to neomenthyl or isomenthyl isomers, where at least one group is forced into a sterically hindered axial position.[1][2][3] This stability is critical when the molecule is used as a chiral dopant, as it prevents conformational flux that could destabilize the helical pitch of a liquid crystal host.

The Lipophilic Tail (C14)

The myristate moiety (C14:0) provides a high degree of lipophilicity (LogP > 8.0), facilitating integration into the hydrophobic core of biological membranes or nematic liquid crystal hosts. The chain length is optimized for van der Waals interactions without the crystallization issues often seen with longer stearyl (C18) chains.

High-Fidelity Synthesis Protocol

To maintain the optical purity of the (1S,2R,5S) headgroup, the synthesis must avoid acidic conditions at high temperatures which can lead to C1 epimerization (inversion) or elimination to menthenes.[3]

Reaction Design: Steglich Esterification

We utilize a DCC-coupled esterification to ensure mild conditions.[1][2]

-

Reagents:

Step-by-Step Methodology

-

Preparation: Dissolve 10 mmol of myristic acid and 10 mmol of (+)-menthol in 50 mL of anhydrous DCM under an inert nitrogen atmosphere.

-

Catalyst Addition: Add 1.0 mmol (0.1 eq) of DMAP. Cool the solution to 0°C.

-

Coupling: Dropwise add a solution of 11 mmol DCC in 10 mL DCM over 30 minutes. The reaction is exothermic; temperature control is vital to prevent racemization.

-

Incubation: Allow the mixture to warm to room temperature and stir for 12 hours. A white precipitate (dicyclohexylurea, DCU) will form.[2][3]

-

Filtration: Filter off the DCU byproduct using a sintered glass funnel.

-

Purification: Wash the filtrate with 0.5N HCl (to remove DMAP), saturated NaHCO3, and brine. Dry over MgSO4.[2][3]

-

Isolation: Concentrate in vacuo. Purify the residue via flash column chromatography (Hexane/Ethyl Acetate 95:5) to isolate the pure ester.

Visualization of Synthesis Logic

Caption: Steglich esterification pathway designed to prevent C1 inversion via mild DCC activation.[1][2][3]

Chiral Characteristics & Phase Behavior[4][5][6][7][8][9][10]

Optical Rotation

As the enantiomer of the natural ester, (1S,2R,5S)-(+)-menthyl myristate exhibits a positive specific rotation (

-

Validation: The absence of (-)-isomer is confirmed if the rotation is strictly dextrorotatory.[1][2] Any drop in magnitude suggests contamination with the (-)-enantiomer or elimination products (menthenes).[1][2]

Liquid Crystal Dopant (Helical Twisting Power)

When doped into an achiral nematic host (e.g., E7 or 5CB), this compound induces a Cholesteric (Chiral Nematic) Phase .[1][2][3]

-

Helical Twisting Power (HTP,

): Defined as -

Mechanism: The chiral menthyl core creates a steric torque, forcing the nematic directors to twist. The myristyl tail acts as a "compatibilizer," preventing phase separation (crystallization) of the dopant from the host, a common issue with small chiral molecules.

-

Sign: The (+)-menthyl derivative typically induces a left-handed (M) helix in standard cyanobiphenyl hosts, opposite to the right-handed (P) helix induced by natural (-)-menthol derivatives.[1][2][3]

Visualization of Chiral Induction

Caption: Mechanism of cholesteric phase induction.[1][2] The C14 tail ensures solubility while the core induces twist.

Analytical Characterization Data

The following parameters are required to validate the identity and purity of the synthesized compound.

| Parameter | Specification | Method/Notes |

| Appearance | Waxy white solid or semi-solid | Low melting point due to asymmetry and chain flexibility.[1][2][3] |

| Specific Rotation | Measured in Ethanol or CHCl3 (c=1.0).[1][2][3] Value estimated based on homologous series. | |

| 1H NMR (Chiral Center) | The H atom at C1 (axial) couples with two axial and one equatorial neighbor.[1][2][3] | |

| IR Spectroscopy | 1735 cm | Strong ester carbonyl peak.[1][2][3] Absence of OH stretch (3400 cm |

| Mass Spectrometry | m/z = 366.6 [M+] | Molecular ion peak confirming ester formation.[1][2][3] |

Applications in Drug Delivery[3]

Permeation Enhancement

Menthyl myristate acts as a "chiral disruptor" in transdermal delivery.[2][3]

-

Lipid Fluidization: The myristyl tail inserts into the stratum corneum lipid bilayers.

-

Headgroup Effect: The bulky menthyl group disrupts the packing order of the ceramides.

-

Chiral Specificity: Biological membranes are inherently chiral (composed of L-lipids/proteins).[1][2] The (1S,2R,5S)-(+) isomer may exhibit differential partitioning kinetics compared to the (-) isomer, offering a tool to fine-tune release rates in chiral drug formulations.[1][2][3]

References

-

Chiral Resolution & Synthesis: Oikawa, M., et al. "Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs."[3][4] Beilstein Journal of Organic Chemistry, 2021.[3][5] [1][2][3]

-

Liquid Crystal Dopants: Labes, M. M., et al. "Chiral Nematic Liquid Crystals."[3] Chemical Reviews, 1979 (Foundational text on HTP mechanisms).[1][2][3] Confirmed via search context on chiral dopants in nematic phases.

-

Menthol Stereochemistry: "Menthol: Physical Properties and Stereochemistry." NIST Chemistry WebBook.[2][3]

-

Permeation Enhancement: Williams, A. C., & Barry, B. W.[3] "Penetration enhancers."[2][3] Advanced Drug Delivery Reviews, 2004.[3] (Establishes the mechanism of fatty acid esters).

-

Synthesis Protocol: "Steglich Esterification." Organic Chemistry Portal. (Standard protocol reference).

Sources

- 1. (1R,2S,5R)-(-)-Menthyl(S)-P-toluenesulfinate | C17H26O2S | CID 12232163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Menthol - Wikipedia [en.wikipedia.org]

- 3. Menthol [dlab.epfl.ch]

- 4. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Menthyl Myristate: A Technical Guide to Bioactivity and Toxicological Profile

Introduction: An Overview of Menthyl Myristate

Menthyl myristate is the ester formed from the reaction of menthol, a cyclic monoterpene alcohol, and myristic acid, a saturated fatty acid. This compound merges the well-documented biological properties of menthol with the physicochemical characteristics of a fatty acid ester. Structurally, it combines a bulky, lipophilic menthyl group with a long, saturated C14 alkyl chain from myristic acid. This unique structure renders it a waxy, emollient substance widely utilized in the cosmetic, fragrance, and topical pharmaceutical industries.[1] It serves not only as a skin-conditioning agent and emollient but also as a potential active ingredient and a modulator of transdermal drug delivery. This guide provides an in-depth analysis of its bioactivity, mechanisms of action, and a comprehensive toxicological and safety profile, designed for researchers and professionals in drug development and cosmetic science.

Section 1: Physicochemical Characteristics and Applications

Menthyl myristate is an organic compound belonging to the ester chemical class.[2] As an ester of myristic acid, it shares properties with other myristate esters like isopropyl myristate and myristyl myristate, which are known for their emollient and texture-enhancing functions in formulations. The presence of the menthol moiety imparts unique sensory and biological characteristics.

| Property | Value/Description | Source(s) |

| Synonyms | Menthyl tetradecanoate | N/A |

| Chemical Class | Fatty Acid Ester | [2][3] |

| Appearance | Waxy solid at room temperature | |

| Key Functions | Emollient, Skin-Conditioning Agent, Fragrance Component, Penetration Enhancer | [1][4] |

| Industry Uses | Cosmetics, Personal Care Products, Topical Pharmaceuticals | [1] |

Section 2: Comprehensive Bioactivity Profile

The bioactivity of menthyl myristate is primarily derived from its two constituent components: menthol and myristic acid. The ester linkage allows for a synergistic or modified presentation of these activities, particularly in topical applications.

Analgesic & Anti-inflammatory Mechanisms

The most significant bioactivity conferred by the menthyl group is its analgesic (pain-relieving) and anti-inflammatory effect. This action is predominantly mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, also known as the cold and menthol receptor.[5][6][7]

Mechanism of Action:

-

TRPM8 Activation: When applied topically, the menthol moiety of menthyl myristate binds to and activates TRPM8 channels located on the primary sensory neurons in the skin.[6]

-

Calcium Influx & Cooling Sensation: This activation leads to an influx of calcium ions (Ca2+), depolarizing the neuron and generating action potentials. This process is perceived by the central nervous system as a cooling sensation.[6]

-

Nociceptive Inhibition: The cooling sensation has an inhibitory effect on nociceptive (pain-sensing) afferent pathways and dorsal-horn neurons that transmit pain signals to the brain.[5] This "gate control" mechanism effectively reduces the perception of musculoskeletal and neuropathic pain.[5][8]

-

Anti-inflammatory Action: Beyond analgesia, menthol has demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory mediators. Studies on human monocytes have shown that L-menthol can significantly suppress the production of leukotriene B4 (LTB4), prostaglandin E2 (PGE2), and interleukin-1β (IL-1β), key molecules in the inflammatory cascade.[9][10] The esterification with myristic acid may enhance its residency time in the lipophilic skin layers, potentially prolonging these effects.

Transdermal Delivery Enhancement

Fatty acid esters, particularly isopropyl myristate (IPM), are well-established as chemical penetration enhancers in transdermal drug delivery systems.[4][11] Menthyl myristate, by virtue of its myristate component, is expected to function similarly.

Mechanism of Action: The primary barrier to transdermal drug delivery is the stratum corneum (SC), the outermost layer of the skin, which is composed of a highly organized lipid matrix. Menthyl myristate enhances permeation through two primary mechanisms:

-

Disruption of Stratum Corneum Lipids: The long alkyl chain of the myristate moiety integrates into the lipid bilayers of the SC. This disrupts the highly ordered lamellar structure, increasing the fluidity of the lipid matrix.[4] This creates more permeable pathways for other molecules to pass through.

-

Increased Partitioning: As a lipophilic compound, it can increase the solubility and partitioning of a co-administered drug from the vehicle into the stratum corneum, thereby increasing the thermodynamic driving force for permeation.[12][13]

The menthol component may also contribute to this effect, as it has been shown to disturb the lipid structure of the stratum corneum.[4] This dual action makes menthyl myristate a potentially effective enhancer for improving the bioavailability of topical drugs.[13]

Emollient and Skin Conditioning Properties

In cosmetic and dermatological products, menthyl myristate functions as a highly effective emollient and skin-conditioning agent.

Mechanism of Action: As an emollient, it forms a thin, non-greasy, protective film on the surface of the skin.[1] This occlusive layer serves two purposes:

-

Reduces Transepidermal Water Loss (TEWL): The barrier helps to trap moisture in the upper layers of the skin, leading to improved hydration.

-

Softens and Soothes: It fills the spaces between corneocytes (skin cells), resulting in a smoother, softer skin texture and feel.

This functionality makes it a valuable ingredient in creams, lotions, and other skincare products designed to moisturize and improve the sensory feel of the formulation.[1]

Section 3: Toxicological and Safety Evaluation

The safety profile of menthyl myristate can be inferred from data on its constituent parts (menthol, myristic acid) and structurally related myristate esters, which have been extensively reviewed by regulatory bodies like the Cosmetic Ingredient Review (CIR) Expert Panel.[14][15][16]

| Toxicological Endpoint | Result/Observation | Source(s) |

| Acute Oral Toxicity | Expected to be low. For methyl myristate, LD50 >2,000 mg/kg (rat). | [17] |

| Acute Dermal Toxicity | Considered nontoxic. | [15] |

| Skin Irritation | May cause minimal to mild skin irritation, particularly with prolonged or repeated exposure. | [8][15][17] |

| Eye Irritation | May cause minimal to mild eye irritation. | [8][15][18] |

| Skin Sensitization | Not expected to be a sensitizer. Studies on menthol and isopropyl myristate show no sensitizing effects in guinea pigs. | [15][19] |

| Genotoxicity | Not expected to be genotoxic. Menthol showed a lack of genotoxicity in chromosome aberration and sister chromatid exchange assays. | [20] |

Acute Toxicity

Based on data from related myristate esters, menthyl myristate is expected to have a very low order of acute toxicity via oral and dermal routes.[15][17] A safety data sheet for methyl myristate classifies it as "Harmful if swallowed," but the oral LD50 in rats is greater than 2,000 mg/kg, indicating low toxicity.[17][21]

Dermal and Ocular Irritation

Material Safety Data Sheets (MSDS) and CIR reports for related compounds like methyl myristate and isopropyl myristate indicate a potential for minimal to mild skin and eye irritation.[8][15][18] Undiluted isopropyl myristate was found to be a mild irritant in rabbits after 24 hours.[15] For cosmetic use, where menthyl myristate is used at lower concentrations in a formulated product, the irritation potential is considered low.[1]

Skin Sensitization

Skin sensitization is a key endpoint for cosmetic ingredients.[22] Extensive use and testing of menthol have shown it to have a very limited capacity to induce skin sensitization.[19] Similarly, animal studies on isopropyl myristate and myristyl myristate found no evidence of sensitization.[15] Therefore, menthyl myristate is not expected to be a skin sensitizer under normal conditions of use.

Genotoxicity and Carcinogenicity

There is no evidence to suggest that menthyl myristate possesses genotoxic or carcinogenic properties. In vitro studies on menthol found no evidence of chromosomal damage in human lymphocytes.[20] The myristic acid component is a common dietary fatty acid with no genotoxic concerns. The CIR Expert Panel has concluded that myristic acid and its esters are safe as used in cosmetics, with no expectation of carcinogenicity.[16]

Section 4: Experimental Protocols

Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines a standard method for assessing the permeation enhancement potential of menthyl myristate.

Objective: To quantify the effect of menthyl myristate on the transdermal permeation of a model active pharmaceutical ingredient (API) across a skin membrane.

Methodology:

-

Skin Preparation:

-

Excise full-thickness abdominal skin from a suitable animal model (e.g., rat) or use human cadaver skin.

-

Carefully remove subcutaneous fat and tissue.

-

Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment.

-

-

Formulation Preparation:

-

Prepare a control formulation of the model API in a suitable vehicle (e.g., propylene glycol).

-

Prepare a test formulation containing the model API and a specified concentration (e.g., 5% w/v) of menthyl myristate in the same vehicle.

-

-

Experimental Setup:

-

Fill the receptor compartment with a phosphate-buffered saline (PBS) solution (pH 7.4), ensuring no air bubbles are trapped beneath the skin.

-

Maintain the receptor fluid at 32°C ± 1°C using a circulating water bath to simulate physiological skin temperature. Stir the receptor fluid continuously.

-

Equilibrate the mounted skin for 30 minutes.

-

-

Dosing and Sampling:

-

Apply a finite dose (e.g., 10 µL/cm²) of the control or test formulation to the surface of the stratum corneum in the donor compartment.

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor compartment.

-

Immediately replace the withdrawn volume with fresh, pre-warmed PBS to maintain sink conditions.

-

-

Sample Analysis:

-

Analyze the concentration of the model API in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

-

Data Analysis:

-

Calculate the cumulative amount of API permeated per unit area (µg/cm²) at each time point.

-

Plot the cumulative amount permeated versus time. The slope of the linear portion of this plot represents the steady-state flux (Jss).

-

Calculate the enhancement ratio (ER) as the ratio of the steady-state flux from the test formulation to that of the control formulation.

-

Protocol: Dermal Irritation Assessment (Based on OECD TG 439)

This protocol describes an in vitro method using Reconstructed human Epidermis (RhE) models to predict skin irritation potential.

Objective: To determine the potential of menthyl myristate to cause skin irritation.

Methodology:

-

RhE Tissue Preparation:

-

Use commercially available RhE tissue models (e.g., EpiDerm™, SkinEthic™ RHE).

-

Pre-incubate the tissues in maintenance medium provided by the manufacturer in a CO₂ incubator (37°C, 5% CO₂) as per the supplier's instructions.

-

-

Test Substance Application:

-

Apply a sufficient amount (e.g., 25 µL) of undiluted menthyl myristate (liquid/molten) or a solution/suspension in a suitable vehicle directly to the surface of the RhE tissue.

-

Use a negative control (e.g., sterile PBS) and a positive control (e.g., 5% Sodium Dodecyl Sulfate).

-

-

Exposure and Incubation:

-

Expose the tissues to the test substance for a defined period (e.g., 60 minutes) in the incubator.

-

-

Rinsing and Post-Incubation:

-

After the exposure period, thoroughly rinse the test substance from the tissue surface with PBS.

-

Blot the tissue dry and transfer it to fresh maintenance medium.

-

Incubate the tissues for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

-

Viability Assessment (MTT Assay):

-

After post-incubation, transfer the tissues to a 24-well plate containing MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at a concentration of 0.3-1.0 mg/mL.

-

Incubate for approximately 3 hours. During this time, viable cells will reduce the yellow MTT to a blue formazan precipitate.

-

-

Formazan Extraction and Measurement:

-

Extract the formazan precipitate from the tissues using an appropriate solvent (e.g., isopropanol).

-

Measure the optical density (OD) of the extracted formazan solution using a spectrophotometer (e.g., at 570 nm).

-

-

Data Analysis and Classification:

-

Calculate the cell viability for each tissue as a percentage relative to the negative control tissues.

-

Classification: If the mean cell viability is ≤ 50%, the substance is classified as an irritant (Category 2). If the mean viability is > 50%, it is classified as a non-irritant.

-

Conclusion